molecular formula C9H15NO2 B11914114 1-Oxa-3-azaspiro[4.6]undecan-2-one CAS No. 24247-69-6

1-Oxa-3-azaspiro[4.6]undecan-2-one

Cat. No.: B11914114
CAS No.: 24247-69-6
M. Wt: 169.22 g/mol
InChI Key: NCUJZKHDWMCOTN-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.6]undecan-2-one is a spirocyclic compound characterized by a unique structural motif that includes both an oxygen and a nitrogen atom within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-3-azaspiro[4.6]undecan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Prins cyclization reaction is often employed, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3-azaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-Oxa-3-azaspiro[4.6]undecan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-3-azaspiro[4.6]undecan-2-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

24247-69-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-oxa-3-azaspiro[4.6]undecan-2-one

InChI

InChI=1S/C9H15NO2/c11-8-10-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)

InChI Key

NCUJZKHDWMCOTN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNC(=O)O2

Origin of Product

United States

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